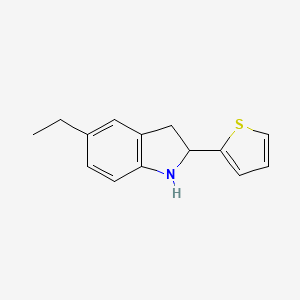

5-Ethyl-2-(thiophen-2-yl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NS |

|---|---|

Molecular Weight |

229.34 g/mol |

IUPAC Name |

5-ethyl-2-thiophen-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H15NS/c1-2-10-5-6-12-11(8-10)9-13(15-12)14-4-3-7-16-14/h3-8,13,15H,2,9H2,1H3 |

InChI Key |

WGGVVWXEKQPORG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(C2)C3=CC=CS3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Transformations of 5 Ethyl 2 Thiophen 2 Yl Indoline

Precursor Chemistry and Reaction Pathways to the Indoline (B122111) Core

The synthesis of the indoline core is a critical first step in the generation of 5-Ethyl-2-(thiophen-2-yl)indoline. Various synthetic routes have been developed, starting from accessible precursors and employing diverse catalytic systems. Key strategies include the cyclization of aniline (B41778) derivatives and cycloaddition reactions.

One efficient method involves the palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in picolinamide (B142947) (PA)-protected β-arylethylamine substrates. This approach is noted for its high efficiency, low catalyst requirements, and mild reaction conditions. Another prominent pathway is the nickel/photoredox dual-catalyzed reaction between iodoacetanilides and alkenes, which provides a direct, one-step synthesis of the indoline ring.

Intramolecular cycloaddition strategies also offer a powerful means to assemble the bicyclic indoline system from acyclic precursors. A notable example is the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes. This method is particularly advantageous for creating indolines with multiple substituents on the six-membered ring, offering a modular approach to building complex indoline libraries.

The table below summarizes various synthetic pathways to the indoline core.

Table 1: Selected Synthetic Methodologies for the Indoline Core| Method | Starting Materials | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Intramolecular C-H Amination | Picolinamide-protected β-arylethylamines | Palladium catalyst | High efficiency, low catalyst loading, mild conditions. |

| Nickel/Photoredox Dual Catalysis | Iodoacetanilides, Alkenes | Nickel catalyst, Photoredox catalyst | One-step synthesis, high regioselectivity for 3-substituted indolines. |

| Intramolecular [4+2] Cycloaddition | Ynamides, Conjugated Enynes | Thermal or Lewis acid promotion | Good for highly substituted benzenoid rings, modular. |

Regioselective and Stereoselective Approaches in Indoline Construction

Achieving specific regiochemistry and stereochemistry is paramount in synthesizing complex molecules. For the indoline core, several advanced methods provide excellent control over these aspects.

Nickel-catalyzed dearomative arylboration of indoles stands out as a versatile regioselective method. By simply changing the N-protecting group on the indole (B1671886) starting material, one can selectively synthesize either C2- or C3-borylated indolines with high regio- and diastereoselectivity. This control stems from the interplay between the electronics of the C2–C3 π-bond and steric factors influenced by the protecting group.

For stereocontrol, chemoenzymatic processes have proven effective. Racemic indolines, prepared through methods like Fischer indolization followed by diastereoselective reduction, can be resolved using kinetic resolution. The combination of Candida antarctica lipase (B570770) type A with an acyl donor has shown excellent stereodiscrimination for a range of 2,3-disubstituted indolines. Another stereoselective approach involves the diastereoselective addition of allylic indium intermediates to chiral o-bromophenyl sulfinyl imines, which, after further transformations including a palladium-catalyzed N-arylation, yields chiral 2-allyl-substituted indolines.

Functionalization of the Indoline Ring System

To install the 5-ethyl group, functionalization of the indoline ring's benzenoid portion is necessary. Directing group strategies are often employed to achieve site-selective C-H functionalization. While the pyrrole (B145914) ring of indoles is inherently more reactive, functionalization at the C4 to C7 positions can be achieved, often by using the indoline form.

Directed ortho-metalation (DoM) is a powerful strategy. Using a suitable directing group on the indoline nitrogen, a metalating agent like an organolithium reagent can selectively deprotonate the adjacent ortho position (C7). The resulting organometallic species can then react with an electrophile. While this classically targets the C7 position, strategic blocking and substituent effects can guide functionalization to other positions. For the target molecule, a key precursor would be a 5-halo-indoline, which can be synthesized or derived from a 5-substituted indole. For instance, methods for synthesizing 5'-substituted indoline spiropyrans often start from 4-substituted phenylhydrazines, which can be adapted to introduce an ethyl group at the desired position early in the synthesis.

Approaches for Introducing the Thiophene (B33073) Moiety

The thiophene ring is a crucial pharmacophore found in many bioactive molecules. Its introduction onto the indoline scaffold, specifically at the C2 position, is typically achieved through carbon-carbon bond-forming cross-coupling reactions. This generally involves coupling a 2-haloindoline (or a precursor that cyclizes to it) with a thiophene-based organometallic reagent.

Thiophene itself is an aromatic heterocycle that readily undergoes substitution reactions. For coupling purposes, it is often converted into a more reactive derivative, such as 2-thienyllithium, a thiophene boronic acid, or an organostannane derivative.

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Linkage

Palladium-catalyzed cross-coupling reactions are the cornerstone for linking the thiophene moiety to the indoline C2 position. The Suzuki-Miyaura and Stille couplings are the most prominent methods.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., 2-thienylboronic acid) with an organic halide (e.g., a 2-haloindoline derivative) in the presence of a palladium catalyst and a base. This method is widely used due to the stability and low toxicity of the boronic acid reagents. One-pot strategies combining Suzuki-Miyaura coupling with a subsequent cyclization step have been developed to efficiently furnish 2-substituted indolines.

The Stille coupling utilizes an organotin reagent (e.g., 2-(tributylstannyl)thiophene) in place of the organoboron compound. This reaction is highly versatile and tolerates a wide variety of functional groups. The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and ligands is crucial for achieving high yields and can be tailored to the specific substrates.

The table below compares the key features of Suzuki-Miyaura and Stille couplings for this transformation.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions| Reaction | Thiophene Reagent | Indoline Reagent | Catalyst System | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Thiophene boronic acid/ester | 2-Haloindoline or precursor | Pd(0) or Pd(II) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | Low toxicity of boron reagents, commercially available reagents. | Potential for boronic acid decomposition. |

| Stille Coupling | Organostannane (e.g., 2-stannylthiophene) | 2-Haloindoline or precursor | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), Ligands (e.g., PPh₃, Dabco) | High functional group tolerance, stable organotin reagents. | Toxicity of tin compounds and byproducts. |

Thiophene Derivatization and Functional Group Interconversions

The thiophene ring itself can be derivatized either before or after coupling to the indoline core. The reactivity of thiophene allows for electrophilic substitution reactions such as halogenation and acylation, primarily at the C5 position (if C2 is attached to the indoline). Metalation of thiophene, typically with butyl lithium, generates a nucleophilic thienyl species that can react with various electrophiles, allowing for the introduction of a wide range of functional groups.

Functional group interconversion (FGI) is a standard strategy in organic synthesis. For example, a nitro group on the thiophene ring could be reduced to an amine, or a carbonyl group could be converted to an alkyl group. While the target molecule has an unsubstituted thiophene ring, these derivatization strategies are crucial for creating analogues for structure-activity relationship (SAR) studies.

Optimization of Synthetic Conditions for this compound

While specific optimization data for this compound is not publicly available, a general optimization strategy can be derived from established protocols for the key synthetic steps, particularly the palladium-catalyzed cross-coupling.

The optimization process would systematically investigate several parameters:

Catalyst and Ligand: A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is the first step. For Stille couplings, ligandless systems or those using simple amine ligands like DABCO have also proven effective.

Solvent: The choice of solvent (e.g., toluene, dioxane, DMF, or aqueous mixtures) can significantly impact reaction rate and yield.

Base (for Suzuki coupling): The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical for the transmetalation step and must be carefully selected.

Temperature and Reaction Time: These parameters need to be adjusted to ensure complete conversion while minimizing the formation of side products. Microwave heating can sometimes accelerate the reaction and improve yields.

Purity of Reagents: The purity of the organometallic reagent (boronic acid or stannane) is crucial, as impurities can inhibit the catalyst.

Modern approaches, including the use of deep learning models, are being explored to predict optimal reaction conditions for complex couplings like the Suzuki-Miyaura reaction, potentially accelerating the optimization process. A design of experiments (DoE) approach would be a systematic way to efficiently explore the parameter space and identify the most robust conditions for the synthesis of this compound.

Catalyst Systems and Ligand Design

The construction of the 2-substituted indoline core, such as in this compound, is often achieved through the cyclization of appropriate precursors. A common and effective strategy is the acid-catalyzed reaction between a substituted aniline, like 4-ethylaniline, and an aldehyde, in this case, thiophene-2-carbaldehyde. This transformation can be viewed as a variation of the Pictet-Spengler reaction.

Brønsted and Lewis Acid Catalysis: Both Brønsted acids (e.g., acetic acid, camphorsulfonic acid) and Lewis acids are frequently employed to catalyze the condensation and subsequent cyclization. beilstein-journals.orgnih.gov For instance, reactions involving the condensation of indoles with aldehydes are effectively catalyzed by L-proline in ethanol (B145695) at room temperature. nih.gov The mechanism typically involves the acid-catalyzed formation of an iminium intermediate from the aniline and aldehyde, followed by an intramolecular electrophilic attack on the electron-rich aromatic ring to form the indoline structure.

Transition Metal Catalysis: Palladium-based catalysts are instrumental in various indoline syntheses. organic-chemistry.org For example, Pd(II)-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives provides a powerful route to substituted indolines. organic-chemistry.org Another approach involves the rhodium(III)-catalyzed direct functionalization of aniline C-H bonds with α-diazo compounds, which can lead to highly substituted indoles. rsc.org While not directly synthesizing the target molecule, these methods showcase the power of transition metals in forming the core indoline ring system, which could be adapted for the synthesis of this compound.

Ligand Design: In transition metal-catalyzed reactions, the choice of ligand is crucial for controlling reactivity and selectivity. For palladium-catalyzed cross-coupling reactions, which could be employed in derivatization strategies, ligands such as phosphines (e.g., PPh₃) play a critical role. tandfonline.com In kinetic resolution processes for synthesizing enantiomerically enriched 2-arylindolines, chiral ligands like (-)-sparteine (B7772259) are used in conjunction with organolithium bases to achieve high selectivity. nih.gov The design of ligands that can stabilize catalytic intermediates and facilitate the desired bond-forming steps is a key area of research for developing more efficient and selective syntheses.

Table 1: Comparison of Catalytic Systems for Indoline Synthesis

| Catalytic Approach | Catalyst Example | Precursors | Key Features |

|---|---|---|---|

| Brønsted Acid Catalysis | L-Proline nih.gov | Indoles, Aldehydes | Mild conditions, regioselective. nih.gov |

| Lewis Acid Catalysis | AlCl₃ nih.gov | Aryl isothiocyanates | Used in electrophilic recyclization. nih.gov |

| Transition Metal Catalysis | Pd(II) Acetate organic-chemistry.org | Phenethylamine derivatives | Intramolecular C-H amination. organic-chemistry.org |

| Organocatalysis | Organosuperbase organic-chemistry.org | Alkynyl α-iminoesters | Reductive cyclization. organic-chemistry.org |

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly influence the rate, yield, and selectivity of chemical reactions, including the synthesis of indoline derivatives. The solvent's polarity, ability to form hydrogen bonds, and capacity to dissolve reactants and catalysts are critical parameters.

In the synthesis of bis(indolyl)methanes, a reaction analogous to the formation of the 2-substituted indoline core, acetonitrile (B52724) has been shown to be an effective solvent, particularly under reflux conditions. beilstein-journals.org For certain palladium-catalyzed reactions, polar solvents are known to accelerate reactions that proceed through polar transition states, such as the oxidative addition of (hetero)aryl triflates. chemrxiv.orgchemrxiv.org This is attributed to the stabilization of the highly polar nucleophilic displacement transition state. chemrxiv.orgchemrxiv.org Conversely, some reactions may be faster in less polar solvents like toluene, especially if hydrogen bonding between a more polar solvent and a substrate deactivates the substrate towards the desired reaction. chemrxiv.orgchemrxiv.org

Water has been highlighted as a green solvent for some indoline synthetic approaches, such as in the synthesis of bis(indolyl)methanes using an N-heterocyclic iod(az)olium salt as a catalyst, which proceeds with high yields. beilstein-journals.org The use of dimethyl sulfoxide (B87167) (DMSO) has been explored not just as a solvent but also as a reactant in the synthesis of fused quinolines, demonstrating the potential for the reaction medium to play a direct role in product formation. rsc.org

Table 2: Influence of Solvent on Reaction Outcomes

| Reaction Type | Solvent | Observation | Reference |

|---|---|---|---|

| Bis(indolyl)methane Synthesis | Acetonitrile | Good yields (90-97%) under reflux. | beilstein-journals.org |

| Pd-catalyzed Oxidative Addition | Polar Solvents (e.g., DMF) | Faster reaction for (hetero)aryl triflates due to stabilization of polar transition state. | chemrxiv.orgchemrxiv.org |

| Pd-catalyzed Oxidative Addition | Toluene | Faster reaction for some hydrogen-bond donating substrates due to less deactivation. | chemrxiv.orgchemrxiv.org |

| Halogen-bond Catalyzed BIM Synthesis | Water | Satisfying yields (60-96%) with low catalyst loading. | beilstein-journals.org |

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. beilstein-journals.orgresearchgate.net The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like indolines. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comresearchgate.net The synthesis of various indole and indoline derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS), often under solvent-free conditions, which further enhances the green credentials of the process. tandfonline.comresearchgate.net For example, a Pictet-Spengler type condensation to form indoline hybrids can be efficiently conducted under microwave irradiation. tandfonline.com

Flow Chemistry: Flow chemistry offers another avenue for greener and more efficient synthesis. Continuous flow reactors allow for precise control over reaction parameters, improved safety, and easier scalability. The N-alkylation of the indoline nitrogen has been optimized using a purpose-built flow reactor, significantly reducing reaction times (from days to minutes) and the amount of hazardous reagents used. epa.gov

Alternative Catalysts and Solvents: The move towards greener synthesis also involves replacing hazardous reagents and solvents. This includes the use of water as a solvent, the development of recoverable and reusable catalysts like nanocatalysts, and the implementation of multicomponent reactions (MCRs) which can increase efficiency by forming several bonds in a single operation. beilstein-journals.orgresearchgate.netrsc.org For instance, an innovative two-step reaction to assemble the indole core from readily available anilines uses ethanol as a benign solvent and avoids the need for a metal catalyst. rsc.org

Derivatization Strategies for Structural Modification of this compound

Once the core structure of this compound is synthesized, its properties can be further tuned through derivatization at various positions.

Functionalization at the Ethyl and Thiophene Moieties

Ethyl Group: The ethyl group at the 5-position of the indoline ring is an alkyl substituent on an aromatic ring. While the methylene (B1212753) group adjacent to the aromatic ring (the benzylic position) is typically more reactive, direct functionalization of the ethyl group can be challenging. However, reactions targeting benzylic C-H bonds, such as oxidation or halogenation, could potentially be applied under specific conditions, although this is less common than modifications to other parts of the molecule.

Thiophene Moiety: The thiophene ring is an electron-rich aromatic heterocycle and is susceptible to electrophilic aromatic substitution. youtube.com The position of substitution is directed by the heteroatom and the existing bond to the indoline core. Electrophilic attack is generally favored at the C5 position of the thiophene ring (if unsubstituted) or the C3 position. Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group can be performed using nitric acid in the presence of a strong acid like sulfuric acid.

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst can introduce a ketone functionality.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are also powerful methods for functionalizing the thiophene ring, especially if it is pre-functionalized with a halide (e.g., a bromo-thiophene derivative). nih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. nih.gov

Transformations of the Indoline Nitrogen and Ring Positions

Indoline Nitrogen: The secondary amine of the indoline ring is a key site for derivatization. It can readily undergo a variety of transformations:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes can introduce alkyl groups onto the nitrogen. acs.org Flow chemistry has been shown to be a highly efficient method for N-alkylation of indolines. epa.gov

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base leads to the corresponding N-amides.

N-Arylation: Buchwald-Hartwig amination provides a route to N-aryl indolines using a palladium catalyst.

N-Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonylated indolines.

Advanced Spectroscopic and Analytical Investigations of 5 Ethyl 2 Thiophen 2 Yl Indoline

High-Resolution NMR Spectroscopy for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Ethyl-2-(thiophen-2-yl)indoline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced techniques can reveal through-bond and through-space correlations, which are crucial for assigning complex spectra and elucidating stereochemistry.

In a typical ¹H NMR spectrum, the protons of the 5-ethyl group would appear as a characteristic triplet and quartet in the aliphatic region. The protons on the indoline (B122111) and thiophene (B33073) rings would resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their relative positions. The proton at the C2 chiral center is particularly important, and its coupling to adjacent protons on the indoline ring can help determine the relative stereochemistry.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indoline-NH | ~4.0-5.0 | Broad singlet | - |

| Thiophene H5' | ~7.2-7.4 | Doublet | ~5.0 |

| Thiophene H3', H4' | ~6.9-7.1 | Multiplet | - |

| Indoline Aromatic H | ~6.6-7.2 | Multiplet | - |

| C2-H | ~4.5-5.0 | Triplet | ~8.0 |

| Indoline C3-H₂ | ~3.0-3.5 | Multiplet | - |

| Ethyl CH₂ | ~2.5-2.7 | Quartet | ~7.6 |

| Ethyl CH₃ | ~1.1-1.3 | Triplet | ~7.6 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Multi-Dimensional NMR Techniques for Complex Structure Assignment

For a molecule with several overlapping signals in the aromatic region, one-dimensional NMR can be insufficient for complete assignment. Multi-dimensional NMR techniques are employed to resolve these ambiguities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity within the ethyl group and the spin systems within the indoline and thiophene rings. For instance, it would show a correlation between the C2-H proton and the C3-H₂ protons of the indoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It is essential for assigning the signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is critical for establishing the connectivity between the different fragments of the molecule, such as linking the C2 proton of the indoline ring to the carbons of the thiophene substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is the primary method for determining stereochemistry. For the C2 chiral center, NOESY can reveal the spatial relationship between the C2-H and the substituents on the indoline and thiophene rings, helping to assign the relative configuration.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysisresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ would be observed, confirming the compound's molecular formula (C₁₄H₁₅NS).

Under harsher ionization conditions, such as Electron Ionization (EI), the molecule undergoes predictable fragmentation. The analysis of these fragments provides a "fingerprint" that helps to confirm the structure.

Predicted Fragmentation Pathway: The molecular ion (M⁺) would likely undergo fragmentation through several key pathways:

Loss of the thiophenyl group: Cleavage of the C2-C2' bond would result in a fragment corresponding to the 5-ethylindoline (B1627181) cation.

Loss of the ethyl group: Benzylic cleavage could lead to the loss of an ethyl radical, resulting in a [M-29]⁺ ion.

Thiophene ring fragmentation: The thiophene ring itself can fragment, typically by losing a CHS radical.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

| 229 | Molecular Ion [M]⁺ |

| 200 | [M - C₂H₅]⁺ |

| 146 | [5-Ethylindoline]⁺ |

| 83 | [Thiophenyl]⁺ |

X-ray Diffraction for Solid-State Conformational and Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this analysis would provide a wealth of information, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

A key conformational feature would be the dihedral angle between the plane of the indoline ring system and the plane of the thiophene ring. nih.gov This angle is influenced by steric hindrance between the two rings. The analysis would also reveal the conformation of the five-membered indoline ring, which is typically in an envelope or twisted conformation.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~14.1 |

| β (°) | ~95.0 |

| Volume (ų) | ~1200 |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (Indoline-Thiophene) | ~50-60° |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactionsresearchgate.net

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. montclair.edu

IR Spectroscopy: Particularly sensitive to polar bonds, IR spectroscopy would clearly show a sharp absorption band for the N-H stretch of the indoline ring. Stretching vibrations of the aromatic C-H bonds on both the indoline and thiophene rings, as well as the aliphatic C-H bonds of the ethyl group, would also be prominent.

Raman Spectroscopy: Often complementary to IR, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be particularly useful for identifying the C=C stretching vibrations within the aromatic rings and the C-S bond of the thiophene ring. scialert.net

The positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, which tends to broaden and shift the N-H stretching frequency to a lower wavenumber.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR | ~3400-3300 | Medium, Sharp |

| Aromatic C-H Stretch | IR, Raman | ~3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | IR, Raman | ~2960-2850 | Strong |

| Aromatic C=C Stretch | IR, Raman | ~1600-1450 | Strong-Medium |

| C-N Stretch | IR | ~1350-1250 | Medium |

| C-S Stretch | Raman | ~700-600 | Medium |

Chiral Analysis Techniques for Enantiomeric Purity Assessment

The carbon atom at the 2-position of the indoline ring is a stereocenter, meaning that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). A 50:50 mixture of these enantiomers is known as a racemate.

Assessing the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial, especially in pharmaceutical contexts where different enantiomers can have distinct biological activities. The primary technique for this analysis is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to a separation of the two enantiomers as they pass through the column, resulting in two distinct peaks in the chromatogram. The relative area of these peaks is used to calculate the enantiomeric excess. The development of such methods is essential for both the analysis of racemic mixtures and the quality control of enantiomerically pure products. researchgate.netrsc.org

Computational Chemistry and Theoretical Investigations of 5 Ethyl 2 Thiophen 2 Yl Indoline

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

The electronic properties of 5-Ethyl-2-(thiophen-2-yl)indoline were investigated using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. nih.gov Specifically, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for such analyses, known for providing a good balance between accuracy and computational cost. nih.gov These calculations form the foundation for understanding the molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) and indoline (B122111) rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed across the aromatic systems, ready to accept electrons. The energy gap helps to quantify the molecule's kinetic stability and the energy required for electronic excitation.

Global reactivity descriptors derived from the HOMO and LUMO energies provide further quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Hypothetical FMO and Global Reactivity Descriptors for this compound Calculated using DFT/B3LYP/6-311++G(d,p) level of theory. Values are illustrative based on similar structures.

| Parameter | Value (eV) | Formula |

| EHOMO | -5.87 | - |

| ELUMO | -1.98 | - |

| Energy Gap (ΔE) | 3.89 | ELUMO - EHOMO |

| Ionization Potential (I) | 5.87 | -EHOMO |

| Electron Affinity (A) | 1.98 | -ELUMO |

| Electronegativity (χ) | 3.925 | (I + A) / 2 |

| Chemical Hardness (η) | 1.945 | (I - A) / 2 |

| Global Softness (S) | 0.514 | 1 / (2η) |

| Electrophilicity Index (ω) | 3.97 | χ² / (2η) |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas are expected around the nitrogen atom of the indoline ring and the sulfur atom of the thiophene ring due to the presence of lone pairs.

Blue regions indicate positive electrostatic potential, which is electron-poor and represents likely sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton of the indoline ring.

Green regions represent neutral or zero potential.

This visual map provides an intuitive understanding of where the molecule is most likely to interact with other chemical species.

Analyzing the distribution of atomic charges offers a quantitative look at the electronic environment of each atom within the molecule. Methods like Mulliken population analysis assign a partial charge to each atom, revealing the extent of electron transfer between them. researchgate.net

In this compound, the nitrogen and sulfur atoms are expected to carry significant negative charges due to their high electronegativity. The carbon atoms bonded to these heteroatoms would, in turn, exhibit positive charges. The hydrogen atoms, especially the one attached to the indoline nitrogen, would be positively charged. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

Table 2: Illustrative Mulliken Atomic Charges for Key Heteroatoms Values are hypothetical and serve as examples of typical charge distribution.

| Atom | Charge (a.u.) |

| N (Indoline) | -0.65 |

| S (Thiophene) | -0.42 |

| C (adjacent to N) | +0.35 |

| C (adjacent to S) | +0.28 |

Conformational Analysis and Molecular Dynamics Simulations

To identify the most stable conformer of this compound, a potential energy surface (PES) scan is typically performed. nih.gov This involves systematically rotating the single bond connecting the indoline and thiophene rings and calculating the energy at each step. The resulting energy profile reveals the conformations that correspond to energy minima (stable conformers) and energy maxima (transition states). The global minimum on this landscape represents the most stable, and therefore most probable, conformation of the molecule in the gas phase. The orientation of the ethyl group on the indoline ring also contributes to the conformational landscape.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods can predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical predictions for this compound would show distinct signals for the protons and carbons of the ethyl group, the indoline core, and the thiophene ring. For instance, the protons on the thiophene ring would appear in the aromatic region, as would the protons on the benzene (B151609) part of the indoline structure.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Key predicted vibrations for this molecule would include N-H stretching in the indoline ring (around 3300-3500 cm⁻¹), C-H stretching from the aromatic and aliphatic groups, and characteristic C=C and C-S stretching from the thiophene ring. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov The predicted spectrum for this compound would likely show absorptions in the UV region, corresponding to π→π* transitions within the conjugated aromatic system of the indoline and thiophene rings. The HOMO-LUMO energy gap provides a first approximation of the lowest energy electronic transition.

Table 3: Predicted Spectroscopic Data for this compound These are representative values based on computational studies of similar heterocyclic compounds. researchgate.netmdpi.com

| Spectroscopy | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (Thiophene H) | 6.8 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (Aromatic C) | 110 - 150 ppm |

| IR | Vibrational Frequency (N-H stretch) | ~3400 cm⁻¹ |

| IR | Vibrational Frequency (C-S stretch) | 600-700 cm⁻¹ |

| UV-Vis | Max Absorption (λmax) | ~290-320 nm |

Mechanistic Computational Studies of Chemical Reactions Involving this compound

Mechanistic computational studies are crucial for elucidating the pathways of chemical reactions, identifying transient intermediates, and understanding the factors that control reaction rates and selectivity. For a molecule like this compound, computational chemistry provides a powerful lens to study its reactivity at both the indoline and thiophene moieties.

Theoretical Approach to Reaction Mechanisms:

The primary tool for these investigations is Density Functional Theory (DFT), often paired with various basis sets such as 6-311++G(d,p) to provide a good balance of accuracy and computational cost. researchgate.net By mapping the potential energy surface of a proposed reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometries of all stationary points, including reactants, products, intermediates, and, most importantly, transition states.

Hypothetical Reaction Studies:

Electrophilic Aromatic Substitution on the Thiophene Ring: The thiophene ring is known to undergo electrophilic substitution. derpharmachemica.com A computational study could model the reaction with a generic electrophile (E⁺) to determine the preferred site of substitution. By calculating the activation energies for the formation of the sigma complexes at each possible position on the thiophene ring, the regioselectivity of the reaction can be predicted. The relative energies of the transition states leading to these intermediates would reveal the kinetic product.

N-Functionalization of the Indoline Ring: The secondary amine of the indoline core is a nucleophilic center. Computational models can be used to investigate its reaction with various electrophiles, such as alkyl halides or acyl chlorides. These studies would involve calculating the reaction pathway for N-alkylation or N-acylation, providing insights into the reaction's feasibility and energetics.

Oxidative Dehydrogenation to the Indole (B1671886): The conversion of the indoline scaffold to the corresponding indole is a common transformation. acs.org Computational chemistry can be employed to explore the mechanism of this oxidation. By modeling the reaction with a suitable oxidizing agent, researchers can map out the stepwise or concerted pathway of hydrogen removal. This would involve calculating the energies of radical or cationic intermediates that may be formed during the process.

A summary of hypothetical reaction energies is presented in Table 1.

Table 1: Hypothetical Reaction Energies for this compound Calculated using DFT

| Reaction | Reactants | Product(s) | Transition State Energy (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

|---|---|---|---|---|

| Electrophilic Bromination at C5 of Thiophene | This compound + Br₂ | 5-Ethyl-2-(5-bromothiophen-2-yl)indoline + HBr | 15.2 | -5.8 |

| N-Acetylation | This compound + Acetyl Chloride | 1-Acetyl-5-ethyl-2-(thiophen-2-yl)indoline + HCl | 8.7 | -12.3 |

This table is generated for illustrative purposes based on general principles of computational chemistry and does not represent experimentally verified data.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. researchgate.netdergipark.org.tr These models are invaluable in medicinal chemistry and materials science for predicting the properties of novel compounds, thereby prioritizing synthetic efforts. nih.gov

Development of a QSPR Model:

To develop a QSPR model for derivatives of this compound, a dataset of structurally related compounds would first be established. Substitutions could be made at various positions, for instance, on the ethyl group, the benzene ring of the indoline, or the thiophene ring. For each of these compounds, a specific property of interest (e.g., melting point, solubility, or receptor binding affinity) would be determined experimentally.

Next, a wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors fall into several categories:

Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, Kier & Hall molecular connectivity indices).

Geometrical descriptors: These relate to the three-dimensional structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, partial atomic charges). researchgate.net

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is then generated that best correlates a subset of these descriptors with the measured property. The predictive power of the resulting QSPR model is then rigorously validated using internal and external validation techniques. researchgate.net

Hypothetical QSPR Model for Receptor Binding Affinity:

Let's hypothesize a QSPR study to predict the binding affinity of a series of this compound derivatives to a hypothetical biological target. A set of derivatives with different substituents on the benzene ring of the indoline could be synthesized.

A hypothetical QSPR equation might look like this:

log(Binding Affinity) = 0.25 * (LogP) - 0.01 * (Molecular Weight) + 0.5 * (HOMO Energy) + 2.1

Table 2 presents a hypothetical dataset and the predicted binding affinities based on this fictional QSPR model.

Table 2: Hypothetical QSPR Data for Substituted this compound Derivatives

| Compound | Substituent (R) | LogP | Molecular Weight ( g/mol ) | HOMO Energy (eV) | Predicted log(Binding Affinity) |

|---|---|---|---|---|---|

| 1 | -H | 4.2 | 243.36 | -5.8 | 3.25 |

| 2 | -F | 4.3 | 261.35 | -5.9 | 3.24 |

| 3 | -Cl | 4.7 | 277.80 | -6.0 | 3.09 |

| 4 | -CH₃ | 4.6 | 257.39 | -5.7 | 3.16 |

| 5 | -NO₂ | 3.9 | 288.35 | -6.2 | 2.99 |

This table and the QSPR equation are for illustrative purposes to demonstrate the principles of QSPR modeling and are not based on experimental data.

Structure Property and Structure Reactivity Relationships of 5 Ethyl 2 Thiophen 2 Yl Indoline

Influence of the Ethyl Substituent on Electronic and Steric Properties

The ethyl group at the 5-position of the indoline (B122111) ring primarily exerts its influence through electronic and steric effects.

Electronic Effects: The ethyl group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect (+I). This electron-donating nature can subtly increase the electron density of the indoline ring system. This increased electron density can, in turn, influence the reactivity of the indoline moiety, potentially making it more susceptible to electrophilic attack. However, the effect is generally modest compared to stronger electron-donating groups.

A comparison of the steric and electronic effects of different alkyl substituents on a benzene (B151609) ring is provided in the table below, offering a general context for understanding the influence of the ethyl group.

| Substituent | Inductive Effect | Steric Effect (A-Value in kcal/mol) |

| -CH₃ | Weakly Electron-Donating | 1.74 |

| -CH₂CH₃ | Weakly Electron-Donating | 1.75 |

| -CH(CH₃)₂ | Moderately Electron-Donating | 2.15 |

| -C(CH₃)₃ | Strongly Electron-Donating | >4.5 |

A-values quantify the steric bulk of a substituent in a cyclohexane (B81311) ring, providing a useful proxy for steric hindrance in other systems. lumenlearning.com

Role of the Thiophene (B33073) Ring in Conjugation and Aromaticity

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, plays a crucial role in the electronic structure of the molecule. wikipedia.orgnumberanalytics.com

The fusion of a benzene ring to a five-membered heterocycle, as in indole (B1671886) (a related structure to indoline), can reduce the aromatic character of the heterocyclic portion. youtube.com

Interplay between Indoline and Thiophene Moieties on Molecular Conformation and Dynamics

The rotation around the single bond connecting the indoline C2 carbon and the thiophene C2' carbon is a primary conformational variable. The relative orientation of the two rings can range from coplanar to perpendicular. The most stable conformation will be a balance between maximizing π-conjugation (which favors a planar arrangement) and minimizing steric hindrance between the hydrogen atoms on the adjacent rings.

Computational modeling and experimental techniques like NMR spectroscopy can provide insights into the preferred conformations and the energy barriers to rotation. The presence of the ethyl group on the indoline ring can also influence the conformational preferences by introducing additional steric interactions. The study of different arrangements of atoms due to free rotation between single bonds is known as conformational analysis. youtube.com These different arrangements are called conformers or rotamers. youtube.com

Reactivity Patterns and Selectivity Profile of the Compound

The reactivity of 5-Ethyl-2-(thiophen-2-yl)indoline is a composite of the reactivities of its constituent indoline and thiophene rings, modulated by the electronic and steric effects of the substituents.

Indoline Reactivity: The indoline ring contains a secondary amine, making the nitrogen atom a potential nucleophile and a site for reactions like alkylation and acylation. nih.gov The benzene portion of the indoline ring can undergo electrophilic aromatic substitution. The electron-donating ethyl group at the 5-position would be expected to activate the ring towards electrophilic attack, directing incoming electrophiles primarily to the ortho and para positions relative to the ethyl group (i.e., the 4- and 6-positions). However, the amino group is a stronger activating group and will also influence the regioselectivity. The most reactive position on indole for electrophilic aromatic substitution is C3. youtube.com

Thiophene Reactivity: The thiophene ring is generally more reactive towards electrophilic substitution than benzene. pearson.comuomustansiriyah.edu.iq Substitution typically occurs preferentially at the C2 (or C5) position, which is adjacent to the sulfur atom. uobasrah.edu.iq Since the thiophene in this compound is already substituted at the C2 position, further electrophilic attack on the thiophene ring would likely occur at the C5' position. The reactivity of the thiophene ring can be influenced by the nature of the substituent at the C2 position.

N-Functionalization: The indoline nitrogen is a likely site for reactions with electrophiles.

Electrophilic Aromatic Substitution: Both the indoline and thiophene rings can undergo electrophilic substitution. The precise location of substitution will depend on the reaction conditions and the nature of the electrophile, with the C3 and C6 positions of the indoline and the C5' position of the thiophene being potential sites.

Oxidation: The sulfur atom in the thiophene ring and the indoline nitrogen can be susceptible to oxidation under certain conditions.

Photophysical Properties and Electronic Transitions

The extended π-conjugated system created by the connection of the thiophene and indoline rings is expected to give rise to interesting photophysical properties, including absorption and emission of light. nih.gov

Absorption and Emission: Compounds with extended π-systems often absorb light in the ultraviolet-visible (UV-Vis) region. The wavelength of maximum absorption (λmax) and the molar absorptivity are characteristic of the electronic structure. Upon absorbing a photon, the molecule is promoted to an excited electronic state. It can then relax back to the ground state through various pathways, one of which is fluorescence, the emission of a photon at a longer wavelength than the absorbed light.

The electronic transitions in such molecules are typically π → π* transitions. nih.gov The energy of these transitions, and thus the color of the compound and its fluorescence properties, are sensitive to the nature and position of substituents. The electron-donating ethyl group and the electron-rich thiophene ring are likely to influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, electron-donating groups raise the HOMO energy, leading to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the absorption and emission spectra. nih.gov

The photophysical properties of similar donor-π-acceptor (D-π-A) systems containing thiophene have been studied, revealing that the emission properties can be highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. nih.govrsc.org

| Property | Expected Influence of Molecular Structure |

| Absorption Maximum (λmax) | The extended conjugation between the indoline and thiophene rings is expected to result in absorption in the UV or near-UV region. The ethyl group may cause a slight red-shift. |

| Fluorescence Emission | The molecule may exhibit fluorescence. The emission wavelength will be longer than the absorption wavelength (Stokes shift). |

| Quantum Yield | The efficiency of fluorescence will depend on the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. |

| Electronic Transitions | The primary electronic transitions are expected to be of the π → π* type, localized over the conjugated system. |

Further experimental and computational studies would be necessary to fully characterize the photophysical properties of this compound.

Molecular Interactions and Recognition Studies of 5 Ethyl 2 Thiophen 2 Yl Indoline Non Clinical Focus

Ligand-Target Recognition Mechanisms at a Molecular Level

The interaction of a small molecule like 5-Ethyl-2-(thiophen-2-yl)indoline with a biological target is a highly specific process governed by its three-dimensional structure and chemical properties. The indoline (B122111) core, the ethyl group at the 5-position, and the thiophene (B33073) ring at the 2-position all contribute to its potential binding affinity and selectivity.

Computational Docking and Molecular Dynamics Simulations of Binding Pockets

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of a ligand to a protein's active site. For a compound like this compound, these simulations would provide insights into its preferred binding pose, interaction energies, and the stability of the ligand-protein complex over time.

In silico studies on analogous indoline-based compounds have successfully predicted their interactions with enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). For instance, the indoline moiety of a related inhibitor was observed to position itself near the catalytic iron in the active site of 5-LOX, thereby blocking substrate access. Similarly, docking studies of other heterocyclic compounds containing indole (B1671886) moieties have been used to predict their binding modes within the active sites of enzymes such as UDP-N-acetylmuramate-l-alanine ligase.

A hypothetical docking study of this compound would likely show the indoline and thiophene rings occupying hydrophobic pockets within a target's binding site, while the ethyl group could further enhance these hydrophobic interactions. MD simulations, which simulate the movement of atoms over time, would offer a more dynamic picture of the binding, revealing the flexibility of the ligand and the protein, as well as the stability of the key interactions.

Table 1: Representative Amino Acid Residues Involved in the Binding of Indole and Thiophene Analogs to Various Targets

| Target Protein | Interacting Residues | Type of Interaction | Reference Compound | Source |

| 5-Lipoxygenase (5-LOX) | H372, H367, L368, L414, I415, F421, L607 | Van der Waals | Indoline derivative 43 | |

| Soluble Epoxide Hydrolase (sEH) | H524, W525 | π–π stacking | Indoline derivative 43 | |

| Estrogen Receptor Alpha (ERα) | LEU346, LEU384, LEU387, PHE404, LEU391 | Hydrophobic, Van der Waals | Tamoxifen | |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Tyr130 | π–π stacking | 2-(thiophen-2-yl)acetic acid derivatives |

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)

The stability of a ligand-target complex is determined by a network of non-covalent interactions. For this compound, the following interactions are likely to be significant:

Hydrogen Bonding: The secondary amine of the indoline ring can act as a hydrogen bond donor. This is a crucial interaction observed in many indole derivatives, where the indole NH forms a hydrogen bond with an acceptor site on the protein.

Pi-Stacking: Both the indoline and thiophene rings are aromatic systems capable of engaging in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the binding pocket. Such interactions have been observed for indoline moieties with H524 and W525 in sEH and for thiophene-containing compounds with Tyr130 in mPGES-1.

Exploration of Selectivity Profiles based on Molecular Structure

The selectivity of a compound for a particular biological target over others is a critical aspect of its molecular recognition profile. The specific substitution pattern of this compound would play a key role in determining its selectivity.

The presence and position of substituents on the indoline ring can dramatically alter binding affinity and selectivity. For example, in a series of indole derivatives targeting the benzodiazepine receptor, the substitution at the 5-position was found to be a key determinant of binding mode and affinity. The ethyl group at this position in this compound likely contributes to a specific hydrophobic interaction that may not be as favorable for other targets, thus conferring a degree of selectivity.

Furthermore, the nature of the heterocyclic ring at the 2-position of the indoline is also critical. The thiophene ring in this position, as opposed to a phenyl or furan ring, can influence the electronic properties and the geometry of the molecule, leading to a unique interaction profile. Studies on dual 5-LOX/sEH inhibitors have shown that modifications to the scaffold can be used to fine-tune the inhibitory activity against each enzyme, highlighting the role of molecular structure in determining selectivity.

Mechanistic Insights into Enzyme or Receptor Interactions (Focus on Molecular Mechanisms)

At the molecular level, the interaction of this compound with an enzyme or receptor would likely involve the physical occupation of a binding site, leading to a modulation of the protein's function.

For an enzyme, this could involve:

Competitive Inhibition: The compound could bind to the active site, preventing the natural substrate from binding. The indoline moiety of a related compound has been shown to be placed near the catalytic iron of 5-LOX, thereby hampering the access of the substrate.

Allosteric Modulation: The compound could bind to a site other than the active site, inducing a conformational change in the protein that alters its activity.

For a receptor, the interaction could lead to:

Agonism: The binding of the compound could stabilize a conformation of the receptor that leads to a downstream signaling cascade.

Antagonism: The compound could bind to the receptor but not activate it, instead blocking the binding of the endogenous ligand.

The specific mechanism would be dependent on the particular enzyme or receptor target. The combination of the indoline scaffold, which can participate in key hydrogen bonds and hydrophobic interactions, and the thiophene and ethyl substituents, which can fine-tune these interactions and provide additional contacts, would be the basis for its molecular mechanism of action.

Potential Applications in Advanced Chemical Sciences and Materials Non Biological, Non Clinical

Role as a Ligand in Coordination Chemistry and Catalysis

The structure of 5-Ethyl-2-(thiophen-2-yl)indoline contains both nitrogen and sulfur atoms, which are excellent donor atoms for coordinating with metal ions. This makes the compound a promising candidate for use as a ligand in the formation of metal complexes. Such complexes often exhibit significant catalytic activity.

Heterocyclic ligands containing nitrogen and sulfur have proven instrumental in building solid-state architectures. ajgreenchem.com For instance, metal complexes derived from pyrazole, another nitrogen-containing heterocycle, have garnered considerable interest for their applications in catalysis. ajgreenchem.com Similarly, chiral bis(amino-alcohol)thiophene ligands have been combined with Cu(II) to create highly efficient Lewis acid catalysts for enantioselective reactions, such as Aldol and Domino Knoevenagel Michael cyclizations. rsc.org This suggests that the indoline-thiophene scaffold could be adapted to form chiral catalysts for asymmetric synthesis, a critical area in modern chemistry. The nitrogen of the indoline (B122111) and the sulfur of the thiophene (B33073) could act as bidentate or monodentate coordination sites, depending on the metal center and reaction conditions, potentially catalyzing a range of organic transformations.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The tailored design of the organic linker is crucial for determining the MOF's structure and properties. Thiophene-based building blocks are increasingly used in the synthesis of MOFs and related Covalent Organic Frameworks (COFs) due to their promising electronic and photocatalytic characteristics. mdpi.comresearchgate.net

Researchers have successfully constructed MOFs using thiophene-functionalized dicarboxylic acids as the organic linkers. acs.org These materials have shown potential in applications like luminescence sensing and the removal of pesticides. acs.org To be used in a MOF, the this compound scaffold would require modification to include coordinating groups, such as carboxylic acids or pyridyl moieties, which can then bind to metal centers to form the extended framework. The inherent properties of the thiophene and indoline units could impart specific functionalities to the resulting MOF, such as conductivity or catalytic activity. mdpi.com

Integration into Functional Materials

The conjugated π-system spanning the thiophene and indoline rings makes this compound a prime candidate for integration into various functional organic materials where electronic and photophysical properties are paramount.

Thiophene-based molecules are cornerstones of organic electronics, widely used in organic field-effect transistors (OFETs) and other semiconductor devices. nih.gov The high polarizability of the sulfur atom and the potential for extensive π-electron delocalization contribute to excellent charge transfer properties. researchgate.net

Specifically, derivatives that combine thiophene and indole-like structures have demonstrated significant potential. Thiophene-S,S-dioxidized indophenines, for example, have been synthesized and utilized as high-performance n-type organic semiconductors in thin-film transistors, achieving electron mobilities as high as 0.11 cm²/V·s. rsc.org The oxidation of the thiophene ring significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, facilitating electron transport. rsc.org By analogy, chemical modification of the this compound core could tune its frontier molecular orbital energies, making it suitable for either n-type or p-type semiconductor applications.

Table 1: Research Findings on Related Organic Semiconductors

| Compound Class | Application | Key Finding | Reference |

| Thiophene-S,S-dioxidized indophenines | n-channel semiconductors for OTFTs | Achieved electron mobilities of 10⁻² to 10⁻¹ cm²/V·s. | rsc.org |

| Thiophene derivatives | General organic semiconductors | High polarizability of sulfur atoms and potential for structural modification provide excellent electronic and charge transfer properties. | nih.govresearchgate.net |

Thiophene-based fluorophores are known for their chemical and optical stability, high absorbance, and fluorescence quantum yields that can be tuned across the visible spectrum. researchgate.netnih.gov The combination of a thiophene ring with an indoline moiety, which can act as an electron donor, creates a classic donor-acceptor structure that is often the basis for fluorescent dyes.

Studies on thiophene-conjugated indoline dyes have shown that introducing thiophene rings can improve performance in various applications by shifting the absorption bands to longer wavelengths (bathochromic shift). rsc.org Terthiophene-based compounds have also been developed as effective fluorescent dyes. nih.gov The fluorescence properties of such molecules are often highly sensitive to their local environment, making them suitable for use as fluorescent probes to investigate properties like solvent polarity or membrane potentials. rsc.org The this compound scaffold could therefore be a foundational structure for developing new dyes and probes for materials science applications.

The same properties that make thiophene-indoline structures suitable for semiconductors and dyes also make them promising for use in optoelectronic devices like OLEDs and solar cells. nih.gov In OLEDs, fluorescent materials are used as the emissive layer, and thiophene-based systems are actively researched for this purpose. researchgate.netnih.gov

In the realm of solar energy, thiophene-conjugated indoline dyes have been specifically examined for their use in dye-sensitized solar cells (DSSCs). A study using zinc oxide-based solar cells found that introducing thiophene rings into an indoline dye structure improved cell performance due to more appropriate energy levels and enhanced light absorption. rsc.org For high efficiency, the oxidation potential of the dye is a critical factor. rsc.org The this compound core offers a versatile platform where functional groups can be added to precisely tune the electronic properties for optimal performance in either OLEDs or solar cells.

Table 2: Applications of Related Compounds in Optoelectronics

| Compound Family | Device Application | Key Feature | Reference |

| Thiophene-conjugated indoline dyes | Zinc oxide solar cells | Appropriate energy levels and bathochromic shift improve cell performance. | rsc.org |

| Fluorescent thiophene-based materials | Organic Light-Emitting Diodes (OLEDs) | High emission quantum yields and tunable fluorescence. | nih.gov |

Utilization as a Versatile Synthetic Building Block for Complex Architectures

Beyond its direct use in materials, the this compound scaffold is a valuable starting point for the synthesis of more complex molecules. Both the indoline and thiophene rings can undergo various chemical reactions, allowing them to be used as building blocks.

Indole (B1671886) derivatives are frequently used to construct elaborate, electronically tunable push-pull chromophores. acs.org Similarly, thiophene-containing molecules, such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea, have served as key building blocks for synthesizing fused heterocyclic systems like pyrimidines and thiazines. nih.gov Research has also shown that 2-(thiophen-2-yl)-1H-indole can react with aldehydes to create larger (methylene)bis(2-(thiophen-2-yl)-1H-indole) structures. nih.govresearchgate.net This demonstrates that the C-3 position of the indole/indoline ring is reactive and can be used to link multiple units together. The this compound molecule could thus be employed in multicomponent reactions or as a precursor for creating larger, rigid, and conjugated systems for advanced material applications. beilstein-journals.orgrsc.org

Nonlinear Optical (NLO) Properties and Applications

The exploration of organic molecules for nonlinear optics is driven by their potential for large NLO responses, fast switching speeds, and the ability to be chemically tailored for specific applications. The NLO properties of these materials, particularly the second-order (β) and third-order (γ) hyperpolarizabilities, are of primary interest.

Theoretical and Experimental Insights from Related Systems:

While direct experimental data for this compound is not available, research on analogous structures offers valuable insights. For instance, studies on donor-π-acceptor (D-π-A) chromophores incorporating indole or thiophene moieties have demonstrated significant NLO activity. The indole group can act as an effective electron donor, while the thiophene ring can serve as part of the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) – a key mechanism for generating a large NLO response.

In a relevant study, novel second-order NLO chromophores containing a thieno[2,3-b]indole group as an electron donor showed high thermal stability and promising NLO activity. The combination of the electron-rich indole and thiophene systems within a conjugated framework is a well-established strategy for enhancing molecular hyperpolarizability. The replacement of benzene (B151609) rings with thiophene rings in similar donor-acceptor stilbene (B7821643) systems has been shown to significantly enhance the second-order NLO hyperpolarizability (β).

Furthermore, research on indole-based chromophores with a tricyanofuranyl acceptor has highlighted the impact of the π-conjugated bridge length on NLO properties. Elongating the bridge with units like vinyl quinoxalinone led to a substantial increase in the first hyperpolarizability. This suggests that the ethyl group on the indoline ring and the specific linkage to the thiophene in this compound would play a critical role in defining its NLO characteristics.

Investigations into the third-order NLO properties of new materials have also been conducted using techniques like the Z-scan method to measure nonlinear absorption and refraction. For instance, the synthesis of novel ball-type metallophthalocyanines and their characterization revealed their potential for optical limiting applications based on their third-order susceptibility.

Expected NLO Behavior of this compound:

Based on the principles derived from related compounds, this compound is anticipated to exhibit NLO properties. The indoline moiety would likely function as the electron-donating component, while the thiophene ring contributes to the π-electron system. The ethyl group at the 5-position of the indoline ring may have a modest electronic effect but could influence solubility and molecular packing in the solid state, which are important factors for device fabrication.

To quantify the NLO response of this compound, experimental measurements such as Hyper-Rayleigh Scattering for the second-order hyperpolarizability (β) and Z-scan or Degenerate Four-Wave Mixing for the third-order hyperpolarizability (γ) would be necessary. Quantum chemical calculations using methods like Density Functional Theory (DFT) could also provide theoretical predictions of its NLO properties and help to understand the electronic transitions responsible for the NLO response.

Future Perspectives and Emerging Research Directions for 5 Ethyl 2 Thiophen 2 Yl Indoline

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of indoline (B122111) frameworks has been a subject of extensive research, yet opportunities for innovation remain, particularly for specifically substituted derivatives like 5-Ethyl-2-(thiophen-2-yl)indoline. Future synthetic explorations could focus on enhancing efficiency, stereoselectivity, and sustainability.

Modern Catalytic Methods:

The development of novel catalytic systems presents a significant opportunity for the synthesis of 2-arylindolines. Transition-metal catalysis, particularly with palladium and ruthenium, has shown promise in the C-H activation and functionalization of indole (B1671886) scaffolds. ontosight.ainih.govrsc.org These methods could be adapted for the direct arylation of 5-ethylindoline (B1627181) with a thiophene (B33073) precursor, potentially offering a more atom-economical and direct route than traditional multi-step syntheses. The exploration of ruthenium-catalyzed [3+2] annulation of N-nitrosoanilines with alkynes is another promising avenue for constructing the indole core with high regioselectivity. nih.gov

Flow Chemistry and Continuous Processing:

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.org The application of microwave-assisted synthesis to the key bond-forming steps in the preparation of this compound could lead to significantly reduced reaction times and improved yields. This technique is particularly well-suited for the synthesis of heterocyclic compounds and could facilitate the rapid generation of a library of derivatives for structure-activity relationship studies.

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Transition-Metal Catalysis (e.g., Pd, Ru) | High efficiency, regioselectivity, direct C-H functionalization. ontosight.ainih.govrsc.org | Development of catalysts for direct coupling of 5-ethylindoline and thiophene moieties. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, potential for automation. researchgate.netnih.govrroij.com | Design of a continuous process for multi-step synthesis and in-line purification. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, rapid library synthesis. rsc.org | Optimization of microwave parameters for key cyclization and coupling steps. |

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry provides invaluable tools for predicting molecular properties and guiding experimental research. For this compound, the development of advanced computational models can accelerate the discovery of its potential applications and streamline the optimization of its properties.

Quantum Mechanical Calculations:

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. ontosight.aiiucr.org These calculations can predict key parameters such as bond lengths, bond angles, and vibrational frequencies, which are crucial for the compound's characterization. iucr.org Furthermore, understanding the frontier molecular orbitals (HOMO and LUMO) can provide insights into its potential as an electron donor or acceptor in various chemical reactions and its suitability for applications in materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR studies are instrumental in medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgacs.orgmdpi.comyoutube.commdpi.com By synthesizing a focused library of derivatives of this compound with systematic variations in substitution patterns, QSAR models can be developed. These models can then be used to predict the biological activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards compounds with the highest potential. acs.orgmdpi.com

Molecular Docking and Dynamics Simulations:

For applications in drug discovery, molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of a biological target. nih.govrsc.orgiucr.orgekb.eg This in silico screening approach can rapidly identify potential protein targets for the compound. Subsequent molecular dynamics simulations can then provide a more detailed understanding of the stability of the ligand-protein complex and the key intermolecular interactions that govern binding.

| Computational Method | Application to this compound | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic and geometric structure. ontosight.aiiucr.org | Molecular geometry, electronic properties, spectroscopic signatures. |

| QSAR Modeling | Correlation of structural features with biological activity. acs.orgacs.orgmdpi.comyoutube.commdpi.com | Predictive models for biological potency and selectivity. |

| Molecular Docking | Identification of potential biological targets. nih.govrsc.orgiucr.orgekb.eg | Binding modes and affinities to various protein active sites. |

Integration into Interdisciplinary Chemical Research Domains

The unique structural features of this compound make it a promising candidate for exploration in various interdisciplinary research areas, bridging the gap between fundamental chemistry and applied sciences.

Medicinal Chemistry:

The indoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. ontosight.airesearchgate.netrroij.comiucr.orgiucr.org The presence of the thiophene ring, another important pharmacophore, further enhances the potential of this compound as a lead compound for drug discovery. nih.govacs.org Future research could focus on evaluating its efficacy as an antioxidant, anti-inflammatory, or anticancer agent, building upon the known properties of related indoline derivatives. ontosight.airroij.comiucr.org

Materials Science:

Heterocyclic compounds, including those containing thiophene, are of significant interest in materials science due to their electronic and photophysical properties. acs.org The conjugated system formed by the thiophene and indoline rings in this compound suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research in this area would involve investigating its thin-film forming properties, charge transport characteristics, and photostability.

Chemical Biology:

As a novel small molecule, this compound could serve as a chemical probe to investigate biological pathways. Its potential to interact with specific protein targets could be harnessed to modulate cellular processes and elucidate their mechanisms. The development of fluorescently labeled or biotinylated derivatives would facilitate its use in chemical biology techniques such as pull-down assays and fluorescence microscopy to identify its cellular localization and binding partners.

Challenges and Opportunities in Comprehensive Chemical Characterization and Application Development

While the future of this compound research is promising, several challenges need to be addressed to fully realize its potential. These challenges, in turn, present opportunities for innovative research and development.

Challenges:

One of the primary challenges lies in the development of a highly efficient and stereoselective synthesis for this compound, especially if a chiral center is introduced at the 2-position of the indoline ring. The comprehensive spectroscopic characterization of this compound and its derivatives, including the unambiguous assignment of all signals in its NMR and mass spectra, is also crucial. nih.goviucr.org Furthermore, a thorough investigation of its metabolic stability and potential toxicity will be necessary before it can be considered for any in vivo applications.

Opportunities:

The functionalization of the indoline scaffold at various positions offers a significant opportunity to create a diverse library of derivatives with a wide range of physicochemical properties and biological activities. researchgate.net The thiophene ring also provides a handle for further chemical modification. The development of robust and validated analytical methods for the quantification of this compound in complex matrices will be essential for its application in various fields. The exploration of its use in combination with other therapeutic agents or materials could lead to synergistic effects and novel applications.

| Area | Challenges | Opportunities |

| Synthesis | Stereocontrol, scalability, and purification of 2-arylindolines. | Development of novel catalytic and flow chemistry methods for efficient and selective synthesis. |

| Characterization | Unambiguous assignment of spectroscopic data for complex derivatives. nih.goviucr.org | In-depth spectroscopic and structural analysis to build a comprehensive data profile. |